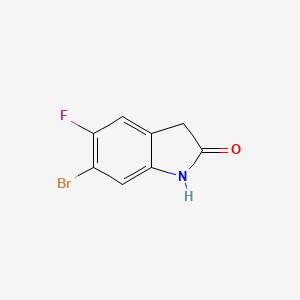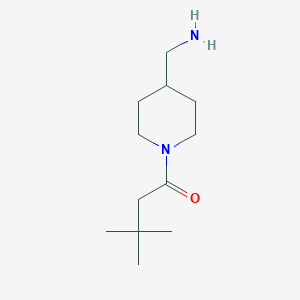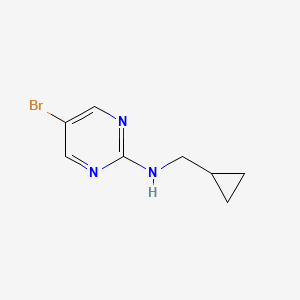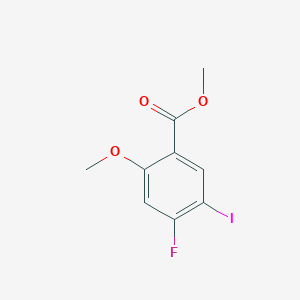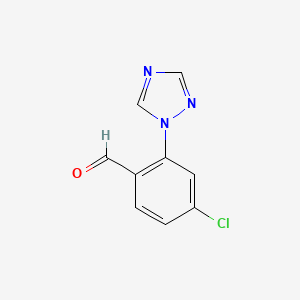
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is a fluorinated organic compound known for its high ionizing power and polarity. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol can be synthesized through the reaction of hexafluoroacetone with 4-ethylphenylmagnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor where hexafluoroacetone and 4-ethylphenylmagnesium bromide are reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a solvent in peptide synthesis and Friedel-Crafts reactions due to its high ionizing power.
Biology: Employed in the stabilization of proteins and peptides, particularly in the study of protein folding and structure.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol involves its ability to stabilize transition states and intermediates in chemical reactions. Its high polarity and ionizing power facilitate the formation of reactive intermediates, making it an effective catalyst in various organic reactions. The compound interacts with molecular targets through hydrogen bonding and dipole-dipole interactions, influencing the reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
Comparison: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to other hexafluoroalcohols. This structural difference affects its reactivity, solubility, and applications in various fields. For instance, the 4-ethylphenyl group enhances its ability to stabilize certain intermediates, making it more effective in specific catalytic processes.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h3-6,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZHSMWVHPEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


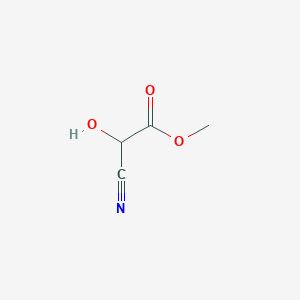
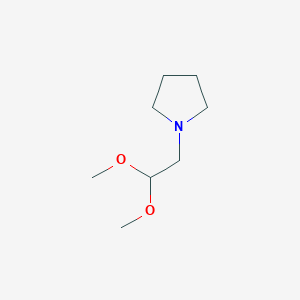
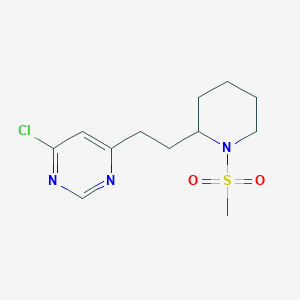
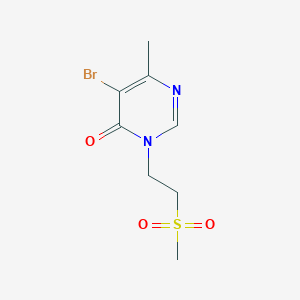
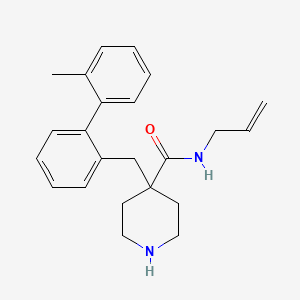

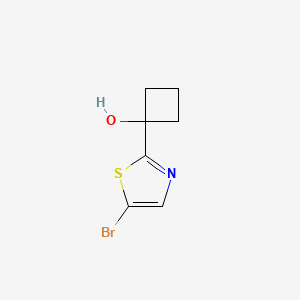
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
